molecular formula C11H19N3O2S B1404809 tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate CAS No. 1384427-68-2

tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Cat. No. B1404809
CAS RN: 1384427-68-2
M. Wt: 257.35 g/mol
InChI Key: LFCBBXBPGMVCDV-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazopyrazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains an imidazopyrazine ring, which is a bicyclic structure containing two nitrogen atoms. It also has a tert-butyl group, a carboxylate group, and a sulfanyl group attached to the ring .


Chemical Reactions Analysis

Imidazopyrazine derivatives can participate in a variety of chemical reactions, particularly those involving the nitrogen atoms in the ring or the functional groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like carboxylate and sulfanyl could impact the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • tert-Butyl amides derived from tert-Butyl isocyanide in Ugi reactions, followed by microwave-assisted cyclization, lead to the formation of dihydropyrazolo[1,5-a]pyrazine derivatives (Nikulnikov et al., 2009).
  • The reaction of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides forms mixtures of isomeric pyrazoles, leading to fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
  • Reactivity studies of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo[5,1-c][1,2,4]triazin-4(6H)-one indicate its potential for acylation, forming crystalline substances with distinct spectroscopic characteristics (Mironovich & Shcherbinin, 2014).

Biological and Pharmacological Potential

  • The synthesis and evaluation of substituted pyrazinecarboxamides, including tert-butylpyrazine derivatives, have shown varying degrees of anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity (Doležal et al., 2006).
  • Larvicidal and antimicrobial activities were observed in novel triazinone derivatives, which were synthesized by condensing 4-amino-6-tert-butyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with various substituted phenyl acetic acids (Kumara et al., 2015).

Mechanistic Insights and Advanced Syntheses

  • A study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles explored the regioselectivity and reaction media, offering insights into the formation of pyrazole derivatives with high regioselectivity (Martins et al., 2012).
  • Synthesis of imidazo-azines via flash vacuum thermolysis of tert-butylimines provided a new method, highlighting the efficiency and selectivity of this approach (Justyna et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some imidazopyrazine derivatives are used in medicinal chemistry and can interact with biological targets in specific ways .

Future Directions

The future directions for research on this compound would depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

tert-butyl 3-sulfanylidene-1,2,5,6,8,8a-hexahydroimidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-11(2,3)16-10(15)13-4-5-14-8(7-13)6-12-9(14)17/h8H,4-7H2,1-3H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCBBXBPGMVCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Reactant of Route 2
tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Reactant of Route 3
tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Reactant of Route 5
tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Reactant of Route 6
tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

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